Triphenyl{[(propoxycarbonyl)amino]methyl}phosphanium chloride
Description
Triphenyl{[(propoxycarbonyl)amino]methyl}phosphanium chloride is a complex organophosphorus compound It is characterized by the presence of a triphenylphosphonium core, which is a common motif in organophosphorus chemistry
Properties
CAS No. |
62779-19-5 |
|---|---|
Molecular Formula |
C23H25ClNO2P |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
triphenyl-[(propoxycarbonylamino)methyl]phosphanium;chloride |
InChI |
InChI=1S/C23H24NO2P.ClH/c1-2-18-26-23(25)24-19-27(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18-19H2,1H3;1H |
InChI Key |
BMBUJMOQLYWATR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl{[(propoxycarbonyl)amino]methyl}phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with propoxycarbonyl chloride in the presence of a base, followed by the addition of an amine to form the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Triphenyl{[(propoxycarbonyl)amino]methyl}phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium iodide are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Scientific Research Applications
Chemistry
In chemistry, Triphenyl{[(propoxycarbonyl)amino]methyl}phosphanium chloride is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various organophosphorus compounds and is employed in catalytic processes .
Biology and Medicine
It is being investigated for its role in drug delivery systems and as a potential therapeutic agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of Triphenyl{[(propoxycarbonyl)amino]methyl}phosphanium chloride involves its interaction with molecular targets through its phosphonium core. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The molecular pathways involved include nucleophilic substitution and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler analog with similar reactivity but lacking the propoxycarbonyl and amino groups.
Methyltriphenylphosphonium chloride: Similar structure but with a methyl group instead of the propoxycarbonyl amino group.
Uniqueness
Triphenyl{[(propoxycarbonyl)amino]methyl}phosphanium chloride is unique due to its multifunctional groups, which enhance its reactivity and versatility in various applications. The presence of the propoxycarbonyl and amino groups allows for additional interactions and modifications, making it more versatile compared to simpler phosphonium compounds .
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